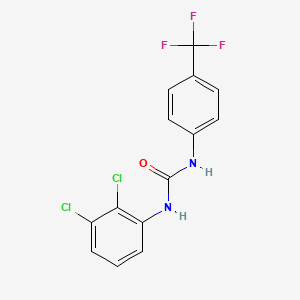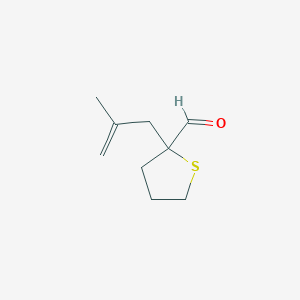
2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₄OS It is a thiolane derivative, which means it contains a five-membered ring with sulfur as one of the ring atoms
Vorbereitungsmethoden
The synthesis of 2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methylprop-2-en-1-yl bromide with thiolane-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide group is replaced by other nucleophiles like amines or thiols.
Addition: The double bond in the 2-methylprop-2-en-1-yl group can participate in addition reactions with electrophiles like halogens or acids.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of thiolane-based compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function. The thiolane ring can also interact with hydrophobic pockets in proteins, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
2-(2-Methylprop-2-en-1-yl)thiolane-2-carbaldehyde can be compared with other thiolane derivatives, such as:
2-(2-Methylprop-2-en-1-yl)thiolane-2-methanol: This compound has a similar structure but with a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
2-(2-Methylprop-2-en-1-yl)thiolane-2-carboxylic acid: The carboxylic acid derivative has different chemical properties and is used in different applications, such as in the synthesis of esters and amides.
2-(2-Methylprop-2-en-1-yl)thiolane-2-thiol: This thiol derivative has a thiol group instead of an aldehyde group, making it useful in thiol-disulfide exchange reactions and as a reducing agent.
Each of these compounds has unique properties and applications, highlighting the versatility of the thiolane ring system.
Eigenschaften
Molekularformel |
C9H14OS |
|---|---|
Molekulargewicht |
170.27 g/mol |
IUPAC-Name |
2-(2-methylprop-2-enyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C9H14OS/c1-8(2)6-9(7-10)4-3-5-11-9/h7H,1,3-6H2,2H3 |
InChI-Schlüssel |
CIJFJCOALPAVFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CC1(CCCS1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13330777.png)
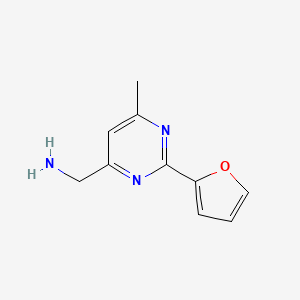
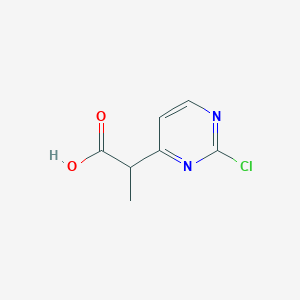
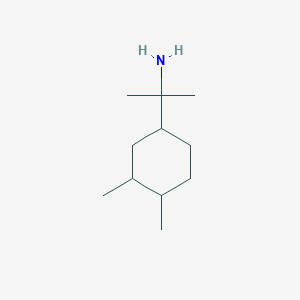
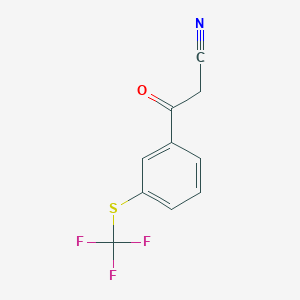
![Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13330813.png)

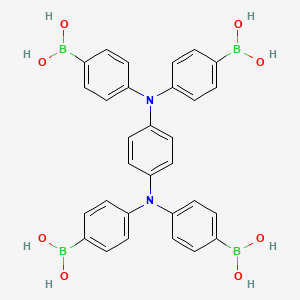
![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
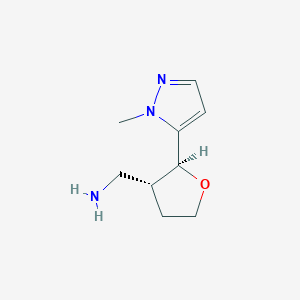
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
![tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13330840.png)
![3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)
